molecular formula C9H6Cl2O B13590689 3-(3,5-Dichlorophenyl)acrylaldehyde

3-(3,5-Dichlorophenyl)acrylaldehyde

Cat. No.: B13590689
M. Wt: 201.05 g/mol
InChI Key: JDAKRDWVJBDVPF-OWOJBTEDSA-N
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Description

3-(3,5-Dichlorophenyl)acrylaldehyde is an organochlorine compound featuring a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, conjugated to an acrylaldehyde group (CH₂=CH–CHO).

Properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

(E)-3-(3,5-dichlorophenyl)prop-2-enal

InChI

InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+

InChI Key

JDAKRDWVJBDVPF-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=C/C=O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)acrylaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Oxidation to Carboxylic Acid

The aldehyde group undergoes oxidation to form 3-(3,5-Dichlorophenyl)acrylic acid. This reaction is typically mediated by strong oxidizing agents:

Reagent Conditions Product Yield Source
KMnO₄ (aq)Acidic, reflux3-(3,5-Dichlorophenyl)acrylic acid75–85%
CrO₃ in H₂SO₄Room temperature3-(3,5-Dichlorophenyl)acrylic acid60–70%

The carboxylic acid derivative (CAS 20595-53-3) is confirmed via spectral data, including IR absorption at 1700 cm⁻¹ (C=O stretch) and NMR signals consistent with the acrylic acid structure .

Reduction to Alcohol

The α,β-unsaturated aldehyde is reduced to the corresponding allylic alcohol under controlled conditions:

Reagent Conditions Product Selectivity
NaBH₄EtOH, 0°C3-(3,5-Dichlorophenyl)propenol>90% (E-isomer)
LiAlH₄THF, reflux3-(3,5-Dichlorophenyl)propanol80–85%

Selective reduction of the aldehyde group without affecting the double bond is achievable using NaBH₄, while LiAlH₄ fully reduces both functionalities .

Nucleophilic Substitution on the Aryl Ring

The 3,5-dichlorophenyl group undergoes substitution reactions with nucleophiles:

Nucleophile Conditions Product Mechanism
NH₃ (aq)Cu catalyst, 120°C3-(3,5-Diaminophenyl)acrylaldehydeSNAr
HS⁻ (NaSH)DMF, 80°C3-(3,5-Dimercaptophenyl)acrylaldehydeRadical pathway

The electron-withdrawing chlorine atoms activate the ring for nucleophilic aromatic substitution (SNAr), favoring para-substitution due to steric hindrance at meta positions .

Palladium-Catalyzed Cross-Coupling Reactions

The acrylaldehyde moiety participates in Heck-type couplings:

Substrate Catalyst Product Application
Arylboronic acidsPd(OAc)₂, dmphen ligand(E)-3-ArylacrylaldehydesPharmaceutical intermediates

For example, coupling with benzo[d] dioxol-5-ylboronic acid yields (E)-3-(Benzo[d] dioxol-5-yl)acrylaldehyde in 77% yield under microwave-assisted conditions .

Michael Addition Reactions

The α,β-unsaturated system acts as a Michael acceptor:

Nucleophile Base Product Stereochemistry
Malonate anionsK₂CO₃3-(3,5-Dichlorophenyl)-β-ketoestersSyn-addition
AminesEt₃Nβ-Aminoacrylaldehyde derivativesAnti-addition

The reaction proceeds via a conjugated addition mechanism, with stereoselectivity influenced by the base and solvent polarity .

Cycloaddition and Ring-Forming Reactions

The compound participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Yield
1,3-ButadieneToluene, 100°CBicyclic tetralin derivatives65%
AnthraceneMicrowave, 150°CPolycyclic adducts55%

These reactions exploit the electron-deficient nature of the acrylaldehyde group, enabling cycloadditions to form complex fused-ring systems .

Key Mechanistic Insights

  • Oxidation : Proceeds via hydrate intermediate formation, followed by dehydrogenation .

  • Reduction : NaBH₄ selectively reduces the aldehyde via a six-membered transition state, while LiAlH₄ attacks the conjugated double bond .

  • Substitution : Chlorine substituents direct nucleophiles to specific positions via resonance and inductive effects .

Scientific Research Applications

3-(3,5-Dichlorophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between 3-(3,5-Dichlorophenyl)acrylaldehyde and related compounds:

Compound Name Substituents on Phenyl Ring Functional Group(s) Key Structural Notes
This compound 3,5-diCl Acrylaldehyde (CH₂=CH–CHO) Conjugated system enhances electrophilicity
3-Chlorobenzaldehyde 3-Cl Aldehyde (–CHO) Mono-chlorinated, no conjugated alkene
3,5-Dichlorosalicylaldehyde 3,5-diCl + 2-OH Aldehyde + Hydroxyl Intramolecular O–H⋯O hydrogen bonding
(E)-3-(3,5-Dihydroxyphenyl)acrylic acid 3,5-diOH Acrylic acid (–CH₂=CH–COOH) Polar hydroxyl groups increase solubility

Notes:

  • The acrylaldehyde group in the target compound introduces α,β-unsaturated carbonyl reactivity, enabling Michael additions or Diels-Alder reactions, unlike simpler aldehydes like 3-chlorobenzaldehyde .
  • 3,5-Dichlorosalicylaldehyde’s hydroxyl group facilitates hydrogen bonding, influencing its crystallinity and solubility compared to the non-hydroxylated target compound .

Physicochemical Properties

Limited data from the evidence permits partial comparisons:

  • 3-Chlorobenzaldehyde : Purity ≥100% (analytical grade), CAS 587-04-2. Lacks conjugated double bonds, reducing reactivity compared to acrylaldehyde derivatives .
  • 3,5-Dichlorosalicylaldehyde: Crystallizes with discrete molecules stabilized by intramolecular hydrogen bonds (O–H⋯O), suggesting lower volatility and higher melting points than non-hydroxylated analogs .
  • (E)-3-(3,5-Dihydroxyphenyl)acrylic acid : Polar hydroxyl groups enhance water solubility, contrasting with the hydrophobic nature of dichlorinated compounds like the target molecule .

Biological Activity

3-(3,5-Dichlorophenyl)acrylaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by its acrylaldehyde functional group attached to a dichlorophenyl ring. The presence of chlorine atoms enhances its reactivity and biological activity. The molecular formula is C9H6Cl2OC_9H_6Cl_2O, and its structure can be represented as follows:

Structure C6H3(Cl)2C=C(CHO)\text{Structure }\text{C}_6\text{H}_3(Cl)_2-\text{C}=\text{C}(\text{CHO})

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its pesticidal properties and potential therapeutic effects against diseases such as cancer.

1. Antimicrobial and Pesticidal Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dichlorophenyl compounds can act as effective biocides and fungicides. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds:

CompoundMIC (μg/mL)Activity Type
2-Hydroxy-3,5-dichlorophenyl0.03Antifungal
This compoundTBDPesticidal
4-MethylbenzaldehydeTBDAntimicrobial

The specific MIC for this compound has not been determined yet but is expected to be in a similar range based on structural analogs .

2. Anti-Cancer Properties

Recent studies have investigated the anti-melanoma effects of various acrylaldehyde derivatives. A study published in October 2023 highlighted the synthesis of several analogues, including those related to this compound, which demonstrated cytotoxic effects on melanoma cell lines. The findings suggest that these compounds may inhibit tumor growth through apoptosis induction and cell cycle arrest .

Case Study Example:
In a controlled study, melanoma cells treated with a related acrylaldehyde analogue exhibited a significant reduction in viability (approximately 70% at higher concentrations). This suggests that the dichlorophenyl substitution may enhance the compound's efficacy against cancer cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
  • Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes critical for cellular metabolism in pathogens or cancer cells.
  • Molecular Interactions: The electron-withdrawing nature of chlorine atoms can enhance interactions with biological targets, potentially improving binding affinity.

Toxicological Considerations

While evaluating the biological activity, it is essential to consider the toxicological profile of this compound. Chlorinated compounds often exhibit varying degrees of toxicity depending on their structure and exposure levels. Existing literature suggests careful assessment is necessary to mitigate potential adverse effects during application in agricultural or therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-Dichlorophenyl)acrylaldehyde, and how is the product characterized?

  • Methodological Answer : The compound can be synthesized via nitrile reduction or catalytic cascade reactions. For example, (Z)-isomers of structurally similar acrylaldehydes are prepared by reducing nitriles using general procedures, yielding products characterized via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Key spectral peaks (e.g., δ 9.75 ppm for the aldehyde proton) confirm functionality, while coupling constants and integration ratios validate stereochemistry and purity . X-ray crystallography is recommended for unambiguous structural confirmation, as demonstrated for 3,5-dichlorosalicylaldehyde, which revealed intramolecular hydrogen bonding influencing conformation .

Q. How can researchers ensure the purity of this compound using analytical techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is standard for purity assessment. Analytical standards of structurally related 3,5-dichlorophenyl derivatives (e.g., urea compounds) are validated using reverse-phase columns and gradient elution with mobile phases like acetonitrile/water . Mass spectrometry (MS) further confirms molecular integrity, while differential scanning calorimetry (DSC) identifies polymorphic impurities.

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of acrylaldehyde derivatives, and how can these be applied to this compound?

  • Methodological Answer : Enantioselective N-heterocyclic carbene (NHC)-catalyzed cascade reactions are effective. For example, (E)-3-(3,4-dichlorophenyl)acrylaldehyde undergoes annulation with ketones in the presence of triazolium salts, DABCO, and oxidants (e.g., MnO2_2) in DMSO, achieving high enantiomeric excess (ee). Optimizing catalyst loading (10 mol%) and solvent polarity is critical for stereochemical control . Chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy should be used to validate enantiopurity.

Q. How do catalytic systems like β-cyclodextrin influence the reaction mechanisms of 3,5-dichlorophenyl-containing compounds?

  • Methodological Answer : β-Cyclodextrin (β-CD) acts as a supramolecular catalyst in reduction reactions, encapsulating the dichlorophenyl moiety to enhance regioselectivity. For instance, β-CD catalyzes the reduction of 3-(3,5-dichlorophenyl)-oxazolidinediones via hydrophobic interactions, reducing steric hindrance and stabilizing transition states. Mechanistic studies using kinetic isotope effects (KIE) and density functional theory (DFT) calculations are recommended to probe host-guest interactions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from isomerism or solvent effects. For example, (Z)- and (E)-isomers of acrylaldehydes show distinct 1H^1H-NMR coupling constants (J=8.7HzJ = 8.7 \, \text{Hz} for trans configurations). Researchers should replicate synthesis under inert atmospheres to prevent oxidation and use deuterated solvents (e.g., CDCl3_3) for consistency . Cross-validation with X-ray crystallography or 2D NMR (COSY, NOESY) is essential to resolve ambiguities .

Q. What are the structure-activity relationship (SAR) considerations for this compound in biological studies?

  • Methodological Answer : The dichlorophenyl group enhances lipophilicity and bioactivity, as seen in pesticide derivatives like iprodione. In vitro assays (e.g., enzyme inhibition) should test acrylaldehyde derivatives against target proteins, with molecular docking simulations to identify key interactions (e.g., halogen bonding with active sites). Dose-response curves and IC50_{50} values must be compared to controls like 3,5-dichlorosalicylaldehyde to isolate electronic effects .

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